Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a carbamoyl (-CONH₂) substituent at the 4-position and a methyl ester (-COOCH₃) at the 1-position of the norbornane (bicyclo[2.2.1]heptane) scaffold.
Properties
IUPAC Name |
methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVBSHKSKVBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate, with the CAS number 15448-78-9, is a bicyclic compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological activity, potential applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.23 g/mol
- Chemical Structure : The compound features a bicyclic structure that includes a carbamoyl group and an ester functional group.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : A bicyclic ketone, such as norbornanone.
- Carbamoylation : The ketone is treated with a suitable amine source to introduce the carbamoyl group.
- Esterification : The resulting compound is then esterified using methanol and an acid catalyst.
This synthetic route allows for the efficient production of the compound with high yields.
The biological activity of this compound is primarily linked to its interactions with specific biological targets, such as enzymes and receptors. The presence of the carbamoyl group enhances binding affinity to enzyme active sites, potentially inhibiting their activity. The rigidity provided by the bicyclic structure may improve the specificity of these interactions, making it a candidate for drug development.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Enzyme Inhibition : Research has shown that derivatives of bicyclic compounds can act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential therapeutic applications in treating infections.
- Neuroprotective Effects : Preliminary studies have indicated that bicyclic compounds may have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases.
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique attributes:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate | Bicyclic structure with a nitrile group | Potential for different reactivity due to nitrile |
| Ethyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate | Similar structure but with an ethyl ester | Variation in solubility and reactivity |
| 3-(Dimethylphenyl)carbamoylbicyclo[2.2.1]heptane-1-carboxylic acid | Contains a phenyl moiety | Enhanced binding properties due to phenyl group |
Applications
This compound holds potential in various fields:
- Pharmaceutical Development : Its unique structure makes it suitable for developing new drugs targeting specific enzymes or receptors.
- Organic Synthesis : It serves as a versatile building block in organic synthesis for creating more complex molecules.
- Biochemical Assays : Used as a probe in biochemical assays to study enzyme mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional and Physical Properties
Key structural analogs differ primarily in substituents at the 4-position of the bicyclo[2.2.1]heptane core. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Stability and Reactivity Trends
- Electron-Withdrawing Groups (e.g., -Br, -CONH₂) : Increase electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack. For example, bromo derivatives undergo efficient cross-coupling .
- Electron-Donating Groups (e.g., -NH₂, -CH₂OH): Stabilize the bicyclic core but may reduce ester reactivity. Amino derivatives’ hydrochloride salts improve water solubility for biological assays .
- Steric Effects : Dimethyl substituents (e.g., 7,7-dimethyl) enhance rigidity and reduce ring strain, as evidenced by high solvolysis yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
